Cas no 4651-93-8 (Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate)

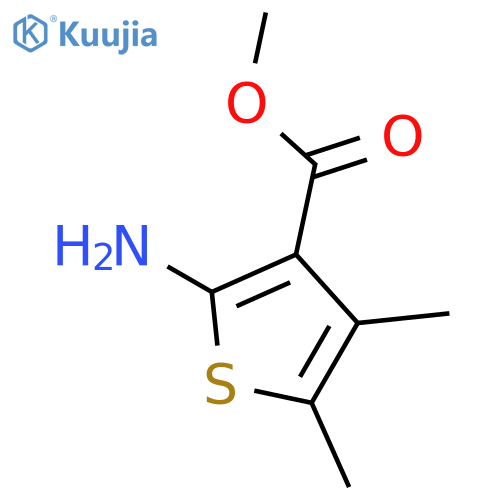

4651-93-8 structure

商品名:Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxylicacid, 2-amino-4,5-dimethyl-, methyl ester

- 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACIDMETHYL ESTER

- methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

- methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylate

- 2-Amino-4,5-dimethylthiophene-3-carboxylic acid methyl ester

- 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester

- PubChem5224

- BBL007189

- 4031AE

- STK346607

- SBB017311

- ZB010781

- ST078272

- AK324245

- AB0096502

- DTXSID50356105

- FT-0678501

- 4651-93-8

- methyl2-amino-4,5-dimethylthiophene-3-carboxylate

- SCHEMBL1063435

- Z56886480

- FS-1354

- F14790

- A827060

- AK-968/37166326

- EN300-04443

- SY079770

- AKOS000265529

- F0917-7527

- MFCD00461707

- CCG-200208

- DB-070738

- ALBB-001576

- Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

- MDL: MFCD00461707

- インチ: 1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3

- InChIKey: MZBOBUPJGXDOFT-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(=O)OC([H])([H])[H])C(C([H])([H])[H])=C1C([H])([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 185.05100

- どういたいしつりょう: 185.051049

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.221

- ふってん: 287.8 °C at 760 mmHg

- フラッシュポイント: 127.9 °C

- 屈折率: 1.577

- PSA: 80.56000

- LogP: 2.31490

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM113640-5g |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95% | 5g |

$288 | 2023-02-17 | |

| Enamine | EN300-04443-0.1g |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Chemenu | CM113640-5g |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95% | 5g |

$292 | 2021-08-06 | |

| Alichem | A169004607-5g |

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95% | 5g |

$244.80 | 2023-09-01 | |

| Life Chemicals | F0917-7527-0.5g |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| eNovation Chemicals LLC | D749169-100g |

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 98% | 100g |

$215 | 2024-06-07 | |

| Ambeed | A609498-25g |

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95% | 25g |

$62.0 | 2024-07-19 | |

| Enamine | EN300-04443-0.5g |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95% | 0.5g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-04443-10.0g |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95% | 10g |

$34.0 | 2023-05-01 | |

| Life Chemicals | F0917-7527-10g |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

4651-93-8 | 95%+ | 10g |

$84.0 | 2023-11-21 |

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

4651-93-8 (Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4651-93-8)Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

清らかである:99%

はかる:100g

価格 ($):184.0